Methylenecyclohexane

Overview

Description

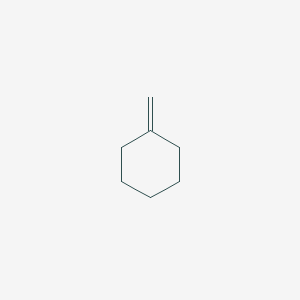

Methylenecyclohexane (IUPAC name: methylidenecyclohexane) is an unsaturated cyclic hydrocarbon with the molecular formula C₇H₁₂ and a boiling point of 102–103°C . It consists of a cyclohexane ring substituted with a methylene group (=CH₂) at one position. This compound is synthesized via Wittig reactions using cyclohexanone and methylenetriphenylphosphorane or via Tebbe reagent-mediated methylenation . Its reactivity is dominated by the exocyclic double bond, making it valuable in organic synthesis, catalysis, and natural product chemistry.

Preparation Methods

Wittig Reaction-Based Synthesis

The Wittig reaction is a cornerstone in the synthesis of alkenes, including methylenecyclohexane. This method involves the reaction of cyclohexanone with a phosphorus ylide generated from triphenylphosphine and methyl bromide.

Reaction Mechanism and Procedure

-

Formation of Triphenylmethylphosphonium Bromide :

Triphenylphosphine (55 g, 0.21 mol) reacts with methyl bromide (28 g, 0.29 mol) in dry benzene under nitrogen, yielding triphenylmethylphosphonium bromide (99%) . -

Ylide Generation :

The phosphonium salt is treated with n-butyllithium in anhydrous ether, forming the reactive ylide . -

Alkene Formation :

Cyclohexanone (10.8 g, 0.11 mol) is added to the ylide, resulting in this compound after refluxing and purification via distillation .

Key Data

Advantages : High yield, well-established protocol.

Limitations : Requires handling air-sensitive reagents (e.g., n-butyllithium).

Amine Oxide Decomposition

This method leverages the thermal decomposition of N,N-dimethylcyclohexylmethylamine oxide hydrate.

Procedure Overview

-

Oxidation :

N,N-Dimethylcyclohexylmethylamine (49.4 g, 0.35 mol) is oxidized with 30% hydrogen peroxide (39.5 g, 0.35 mol) in methanol, forming the amine oxide hydrate . -

Decomposition :

The hydrate is heated to 160°C under reduced pressure (10 mm Hg), yielding this compound and N,N-dimethylhydroxylamine hydrochloride .

Key Data

Advantages : Simultaneous production of a valuable byproduct (hydroxylamine hydrochloride).

Limitations : Multi-step process requiring careful peroxide handling.

Tebbe’s Reagent-Mediated Synthesis

Tebbe’s reagent (μ-chloro-μ-methylenebis(cyclopentadienyl)titanium) offers a transition-metal-based route.

Reaction Steps

-

Reagent Preparation :

Tebbe’s reagent is synthesized from Cp₂TiCl₂ and trimethylaluminum . -

Ketone Methylenation :

Cyclohexanone reacts with Tebbe’s reagent at −78°C, followed by aqueous workup to isolate this compound .

Key Data

Advantages : Mild conditions, high functional group tolerance.

Limitations : Costly reagents and sensitivity to moisture.

Grignard Addition and Pd(II)-Mediated Cyclization

A less conventional approach involves 1,4-addition of 4-pentenylmagnesium bromide to 2-cyano-2-cycloalkenones, followed by palladium-catalyzed cyclization .

Procedure Highlights

-

Grignard Addition :

4-Pentenylmagnesium bromide adds to 2-cyano-2-cyclohexenone, forming an intermediate . -

Oxidative Cyclization :

Pd(II) catalysts (e.g., Pd(OAc)₂) mediate cyclization under oxidative conditions, yielding this compound .

Key Data

Advantages : Modular synthesis for substituted derivatives.

Limitations : Multi-step synthesis with moderate yields.

Dehydration of 2-Methylcyclohexanol

A side reaction in the acid-catalyzed dehydration of 2-methylcyclohexanol produces this compound alongside 1-methylcyclohexene .

Reaction Conditions

Key Data

Advantages : Simple setup using readily available alcohols.

Limitations : Low selectivity, requiring separation.

Comparative Analysis of Methods

Table 1: Method Comparison

| Method | Yield (%) | Temperature Range | Key Reagents | Scalability |

|---|---|---|---|---|

| Wittig Reaction | 79–88 | 25–160°C | Triphenylphosphine | High |

| Amine Oxide Decomposition | 79–88 | 90–160°C | H₂O₂, Pt black | Moderate |

| Tebbe’s Reagent | 70–85 | −78°C | Cp₂TiCl₂, AlMe₃ | Low |

| Grignard/Pd Cyclization | 60–75 | 25–80°C | Pd(OAc)₂ | Moderate |

| Dehydration | <10 | 170–200°C | H₂SO₄ | Low |

Chemical Reactions Analysis

Types of Reactions: Methylenecyclohexane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form secondary organic aerosols through gas-phase ozonolysis.

Addition Reactions: The methylene group allows for addition reactions, such as hydroboration-oxidation, to form alcohols.

Polymerization: this compound can undergo polymerization reactions to form polymers with unique properties.

Common Reagents and Conditions:

Oxidation: Ozone (O₃) is commonly used for the ozonolysis of this compound.

Hydroboration-Oxidation: Borane (BH₃) followed by hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) are used for hydroboration-oxidation reactions.

Polymerization: Catalysts such as titanium tetrachloride (TiCl₄) and aluminum alkyls are used in polymerization reactions.

Major Products:

Oxidation: Secondary organic aerosols.

Hydroboration-Oxidation: Cyclohexanol derivatives.

Polymerization: Polymers with this compound units.

Scientific Research Applications

Energy Applications

MCH has garnered attention as a potential alternative fuel due to its high energy density and favorable combustion properties.

Key Advantages:

- High Energy Density: MCH contains about 10% more energy per unit volume than gasoline, making it a viable candidate for high-performance fuels in internal combustion engines .

- Hydrogen Carrier: MCH can serve as a liquid hydrogen carrier for fuel cell vehicles. This application addresses the challenges associated with hydrogen storage and transportation, as MCH can release hydrogen upon conversion in fuel cells .

Case Study:

Research indicates that MCH's use in fuel cells could significantly reduce greenhouse gas emissions compared to traditional fossil fuels. Its production from renewable resources also contributes to sustainability efforts .

Environmental Science

MCH's role in environmental science primarily revolves around its behavior in atmospheric chemistry.

Secondary Organic Aerosols (SOA):

- The ozonolysis of MCH contributes to the formation of SOA, which affects air quality and climate. Analytical studies have detailed the composition of SOA derived from MCH, highlighting its environmental impact .

Material Science

In materials science, MCH is utilized in the synthesis of polymers and other advanced materials.

Polymerization:

Mechanism of Action

The mechanism of action of methylenecyclohexane involves its reactivity due to the presence of the methylene group. This group can participate in various addition and polymerization reactions, making this compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Boiling Point (°C) | Key Structural Features |

|---|---|---|---|

| Methylenecyclohexane | C₇H₁₂ | 102–103 | Cyclohexane ring with exocyclic =CH₂ |

| Methylenecyclopentane | C₆H₁₀ | ~85–90 (estimated) | Cyclopentane ring with exocyclic =CH₂ |

| 1-Methylcyclohexene | C₇H₁₂ | 110–112 | Cyclohexene ring with CH₃ substituent |

| Methylcyclohexane | C₇H₁₄ | 101–103 | Saturated cyclohexane with CH₃ group |

Key Insights :

- Ring Strain : Methylenecyclopentane exhibits higher strain due to its smaller ring, leading to lower yields in cycloaddition reactions (e.g., Pauson-Khand reaction ) compared to this compound .

- Unsaturation : Unlike saturated methylcyclohexane, this compound’s exocyclic double bond enables electrophilic additions and cyclopropanation reactions .

Chemical Reactivity

Table 2: Reactivity Comparison

Key Findings :

- Stereoelectronic Effects : The exocyclic double bond in this compound reduces steric hindrance, enabling unique pathways like allylimine formation in electrochemical imidation .

- Catalytic Behavior : this compound shows distinct isomerization kinetics compared to methylcyclohexenes, attributed to differences in double bond mobility .

Table 3: Functional Roles

Notable Examples:

Biological Activity

Methylenecyclohexane (MCH) is a compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its antibacterial properties, cytotoxic effects, and other relevant findings from recent studies.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring with a methylene group (-CH2-) attached, which influences its reactivity and interaction with biological systems. The presence of the double bond in the structure enhances its reactivity, particularly in radical reactions, making it an important subject for organic synthesis and biological studies.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound derivatives. For instance, methyl-5-methylenecyclohexane exhibited notable antibacterial activity against several Gram-positive bacteria, including Staphylococcus aureus and Micrococcus luteus. The minimal inhibitory concentrations (MICs) for these bacteria were recorded as low as 0.9–2.5 µM, demonstrating significant potency against these pathogens .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| Methyl-5-methylenecyclohexane | Staphylococcus aureus | 0.9–2.5 |

| Bacillus subtilis | 0.3–7.0 | |

| Mirabilin G | Escherichia coli | Modest |

| Serratia marcescens | Modest |

Cytotoxic Effects

In addition to its antibacterial properties, this compound has shown cytotoxic effects against various cancer cell lines. A study indicated that compounds derived from this compound exhibited selective cytotoxicity against human cancer cell lines such as A549 (lung cancer) and HT29 (colorectal cancer). The growth inhibition (GI50) values were significantly lower than those observed in non-cancerous cells, indicating a potential for targeted cancer therapy .

Table 2: Cytotoxicity of this compound Derivatives

| Cell Line | GI50 (µM) |

|---|---|

| A549 (Lung Cancer) | < 8 |

| HT29 (Colorectal Cancer) | < 10 |

| NFF (Normal Fibroblasts) | > 200 |

The mechanism through which this compound exerts its biological effects involves the formation of reactive intermediates that can interact with cellular components. For instance, the allylic radical generated during reactions with bromine radicals has been shown to stabilize and facilitate further reactions that lead to biological activity . This radical formation is critical in understanding how this compound derivatives can selectively target bacterial and cancer cells.

Case Studies

- Antibacterial Study : A comprehensive study assessed the antibacterial efficacy of several this compound derivatives against resistant strains of bacteria. The results indicated that certain derivatives not only inhibited bacterial growth but also disrupted biofilm formation, a crucial factor in bacterial resistance .

- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of this compound derivatives on breast cancer cell lines. The findings revealed that specific compounds led to cell cycle arrest at the G2/M phase, suggesting a mechanism that could potentially prevent tumor progression .

Properties

IUPAC Name |

methylidenecyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-7-5-3-2-4-6-7/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YULMNMJFAZWLLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061595 | |

| Record name | Methylenecyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192-37-6 | |

| Record name | Methylenecyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylenecyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylenecyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane, methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylenecyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylenecyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylenecyclohexane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET4NT9H9LB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.